N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14977790
InChI: InChI=1S/C20H22N2O2/c1-24-19-9-5-8-18-17(19)12-14-22(18)15-13-21-20(23)11-10-16-6-3-2-4-7-16/h2-9,12,14H,10-11,13,15H2,1H3,(H,21,23)
SMILES:
Molecular Formula: C20H22N2O2
Molecular Weight: 322.4 g/mol

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide

CAS No.:

Cat. No.: VC14977790

Molecular Formula: C20H22N2O2

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide -

Specification

Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
IUPAC Name N-[2-(4-methoxyindol-1-yl)ethyl]-3-phenylpropanamide
Standard InChI InChI=1S/C20H22N2O2/c1-24-19-9-5-8-18-17(19)12-14-22(18)15-13-21-20(23)11-10-16-6-3-2-4-7-16/h2-9,12,14H,10-11,13,15H2,1H3,(H,21,23)
Standard InChI Key QCGXCMSGSPHWCC-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1C=CN2CCNC(=O)CCC3=CC=CC=C3

Introduction

N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide is a synthetic organic compound that belongs to the class of substituted indoles. This molecule is characterized by the presence of an indole ring substituted with a methoxy group at the 4-position, an ethyl linkage to an amide group, and a phenyl group attached to the amide moiety. Its structure suggests potential applications in medicinal chemistry, particularly as a bioactive agent.

Synthesis

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide typically involves:

  • Starting Materials:

    • 4-Methoxyindole

    • Ethylene diamine or similar linker

    • 3-Phenylpropanoic acid or its derivatives

  • Reaction Steps:

    • Protection of reactive groups on the indole ring if necessary.

    • Coupling of the indole derivative with an ethylene diamine precursor using activating agents like carbodiimides.

    • Amidation with 3-phenylpropanoic acid under controlled conditions.

This reaction sequence ensures high yields and purity of the final product.

Analytical Characterization

The compound can be characterized using standard analytical techniques:

TechniquePurpose
NMR Spectroscopy (1H & 13C)Structural confirmation and purity assessment
Mass Spectrometry (MS)Molecular weight determination
Infrared Spectroscopy (IR)Functional group identification
High Performance Liquid Chromatography (HPLC)Purity analysis and quantification

These methods ensure precise identification and quality control during synthesis.

Limitations and Future Research

While promising, further research is needed to explore:

  • Toxicology Studies: Determining safety profiles for therapeutic use.

  • Biological Testing: Evaluating activity against specific diseases or enzymes.

  • Derivatization: Modifying functional groups to enhance efficacy or reduce side effects.

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